molecular formula C39H75ClO4 B583431 1,3-Distearoyl-2-chloropropanediol-d5 CAS No. 1329796-49-7

1,3-Distearoyl-2-chloropropanediol-d5

Cat. No.: B583431
CAS No.: 1329796-49-7
M. Wt: 648.506
InChI Key: PYMWUYDMRZYIBN-RYBIQIASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Distearoyl-2-Chloropropanediol-d5 is a deuterium-labeled lipid standard critical for advanced analytical research and development. This compound is structurally a chloropropanediol esterified with stearic acid chains and is specifically synthesized with a deuterium (D5) label, making it distinguishable from its non-labeled counterpart via mass spectrometry . Its primary application is as an internal standard in Analytical Method Development (AMD) and Method Validation (MV) for the precise quantification of related lipids, such as 2-MCPD esters, during the synthesis and formulation stages of drug development . In the broader context of research, this labeled lipid is employed to investigate lipid metabolism, biochemistry, and molecular biology. The deuterium labeling allows researchers to track, analyze, and elucidate the behavior and interactions of lipids within complex biological systems with high accuracy, contributing to a deeper understanding of lipid-related processes . Furthermore, it finds use as a tool in food science and nutrition for studying lipids in food protein hydrolyzates, aiding in improving the nutritional value and stability of food products . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications in humans .

Properties

IUPAC Name

20-chloro-19,19,20-trideuterio-21,21-dideuteriooxynonatriacontane-18,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICQUBSDWEUQG-YRLSCXEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C([2H])(C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Derivatization of 1,3 Distearoyl 2 Chloropropanediol D5

Precursors and Starting Materials for Deuterated Chloropropanediol Derivatives

The synthesis of 1,3-Distearoyl-2-chloropropanediol-d5 fundamentally begins with an isotopically labeled glycerol (B35011) backbone. The "d5" designation indicates the presence of five deuterium (B1214612) atoms, which are strategically incorporated into the glycerol molecule to provide a distinct mass shift for mass spectrometry-based detection. A common and logical precursor for this synthesis is Glycerol-1,1,2,3,3-d5. This starting material provides the core propanediol (B1597323) scaffold with the necessary deuterium labeling across all three carbon positions.

The use of deuterated glycerol is a critical first step, as it ensures that the isotopic label is integral to the backbone of the final molecule and is not lost during subsequent esterification and chlorination reactions. Other highly deuterated glycerols, such as Glycerol-d8, where all hydrogen atoms are replaced by deuterium, are also commercially available and can serve as starting materials, although Glycerol-d5 is sufficient for creating the target molecule. isotope.comcortecnet.com The choice of precursor is dictated by the desired final structure and the specific requirements of the analytical method for which the standard is being synthesized.

Table 1. Properties of Deuterated Glycerol Precursors
Compound NameCAS NumberMolecular FormulaIsotopic PurityKey Properties
Glycerol-1,1,2,3,3-d562502-71-0 C₃H₃D₅O₃98 atom % D Provides the required d5 labeled backbone.
Glycerol-d87325-17-9 isotope.comcortecnet.comC₃D₈O₃99 atom % D isotope.comFully deuterated, can also be used as a starting material. isotope.com

Esterification Methodologies for Fatty Acyl Chain Incorporation

Following the selection of the deuterated glycerol precursor, the next synthetic step involves the incorporation of two stearoyl (C18:0) fatty acyl chains at the sn-1 and sn-3 positions of the glycerol backbone. This is achieved through esterification, a reaction that forms an ester by reacting an alcohol (the hydroxyl groups of glycerol) with a carboxylic acid (stearic acid). researchgate.netumich.eduresearchgate.net

Regioselective Esterification Strategies

Achieving the desired 1,3-distearoyl substitution requires a regioselective approach to prevent the formation of 2-monoesters, 1,2-diesters, and triesters. One of the most effective methods for achieving this selectivity is through enzymatic catalysis. nih.gov Specifically, 1,3-regioselective lipases are employed to catalyze the esterification reaction preferentially at the primary hydroxyl groups (sn-1 and sn-3 positions) of the glycerol backbone, leaving the secondary hydroxyl group at the sn-2 position unreacted. nih.govrsc.org This method offers high selectivity under mild reaction conditions, minimizing the formation of unwanted by-products.

Chemical methods can also be employed, often involving the use of protecting groups. In such a strategy, the sn-2 hydroxyl group is first protected, followed by the esterification of the sn-1 and sn-3 positions with stearic acid or its more reactive derivative, stearoyl chloride. The protecting group is subsequently removed to yield the 1,3-distearoyl-glycerol-d5 intermediate.

Table 2. Comparison of Esterification Strategies for Glycerol
MethodDescriptionAdvantagesDisadvantages
Enzymatic (1,3-Regioselective Lipase)Uses a lipase (B570770) to specifically target the sn-1 and sn-3 positions for esterification. nih.govrsc.orgHigh regioselectivity, mild reaction conditions, environmentally friendly. nih.govcsic.esHigher cost of enzymes, potentially longer reaction times. nih.gov
Chemical (with Protecting Groups)The sn-2 hydroxyl is chemically protected, followed by esterification of the remaining hydroxyls and subsequent deprotection.High yields, applicable to a wide range of substrates.Requires multiple steps (protection/deprotection), use of potentially harsh reagents.
Direct Chemical EsterificationDirect reaction of glycerol and stearic acid, often at high temperatures with an acid catalyst. frontiersin.orgLower cost, simple procedure.Low regioselectivity, leads to a mixture of mono-, di-, and triesters, potential for side reactions. ijcea.org

Challenges in Esterification of Polyol Backbones

The esterification of polyols like glycerol presents several challenges. A primary difficulty is controlling the extent and position of the esterification to obtain the desired product selectively. mdpi.com Without regioselective control, a statistical mixture of mono-, di-, and triglycerides is often produced. ijcea.org

Furthermore, the physical properties of the reactants can pose challenges. Glycerol has low solubility in non-polar solvents where fatty acids are soluble, which can create a two-phase system and limit reaction rates. mdpi.com High temperatures are often required to increase reaction rates and miscibility, but this can lead to undesirable side reactions, such as dehydration or polymerization of the glycerol. mdpi.comresearchgate.net The synthesis of polyol esters often requires elevated temperatures and long reaction times to overcome high activation barriers and diffusion resistance, particularly with long-chain fatty acids like stearic acid. mdpi.com

Chlorination Reactions in Propanediol Scaffolds

The final key step in the synthesis is the chlorination of the 1,3-distearoyl-glycerol-d5 intermediate. This reaction replaces the hydroxyl group at the sn-2 position with a chlorine atom to yield the target compound, this compound. The chlorination of glycerol and its derivatives is a well-studied process, often utilizing reagents like hydrogen chloride (HCl). nih.govscielo.brresearchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism.

Stereochemical Considerations in Chlorination Reactions

The chlorination of the prochiral 1,3-distearoyl-glycerol-d5 intermediate at the C-2 position creates a chiral center. Therefore, the reaction product will be a racemic mixture of (R)- and (S)-1,3-distearoyl-2-chloropropanediol-d5 unless a stereospecific synthetic route is employed. For its use as an analytical standard, a racemic mixture is generally acceptable. However, stereospecific syntheses are possible, for instance, by starting with a chiral precursor or using stereoselective reagents, although this adds complexity and cost to the process. google.com Research has explored methods to produce specific enantiomers, such as S-3-chloro-1,2-propanediol, in a stereospecific manner from sugar derivatives. google.com

By-product Formation in Chlorination Processes

The chlorination of glycerol-based scaffolds is not always perfectly selective and can lead to the formation of several by-products. When glycerol itself is chlorinated, the reaction can yield a mixture of monochloropropanediols (3-MCPD and 2-MCPD) and dichloropropanols (1,3-DCP and 2,3-DCP). scielo.brshd.org.rsscielo.br The distribution of these products is highly dependent on reaction conditions such as temperature, catalyst, and reaction time. scielo.brresearchgate.net

In the synthesis of the target compound from a 1,3-diester, the primary concern is ensuring complete chlorination at the C-2 position without cleaving the ester linkages or causing other side reactions. Incomplete reactions would leave unreacted 1,3-distearoyl-glycerol-d5, while overly harsh conditions could potentially lead to hydrolysis of the ester bonds or the formation of other chlorinated species. The formation of 3-chloro-1,2-propanediol (3-MCPD) is a common outcome in glycerol chlorination, often produced as an intermediate in the synthesis of dichloropropanol (B8674427). scielo.br

Table 3. Common By-products in Glycerol Chlorination with HCl
Compound NameAbbreviationDescriptionTypical Yields (Example Conditions) scielo.br
3-Chloro-1,2-propanediol3-MCPDIsomer with chlorine at a primary carbon.Up to 85.39% (at 130°C for 6h)
2-Chloro-1,3-propanediol2-MCPDIsomer with chlorine at the secondary carbon.~4.5% (at 110°C for 12h)
1,3-Dichloro-2-propanol1,3-DCPDichlorinated product, often formed from 3-MCPD. acs.orgUp to 18.33% (at 110°C for 12h)
2,3-Dichloro-1-propanol2,3-DCPDichlorinated isomer.< 1% (at 110°C for 12h)

Note: Yields are highly dependent on specific reaction conditions and catalysts used. scielo.br

Deuterium Incorporation Techniques

The introduction of deuterium into the 1,3-Distearoyl-2-chloropropanediol (B12318218) structure is achieved through the use of a specifically labeled starting material. This approach ensures the precise and stable placement of the deuterium atoms within the molecule.

Deuteration at Specific Carbon Positions of the Propanediol Moiety

The synthesis of this compound typically utilizes Glycerol-1,1,2,3,3-d5 as the foundational building block isotope.com. This commercially available isotopically labeled glycerol has five deuterium atoms strategically positioned on its carbon backbone. The deuterium atoms are located at the C1, C2, and C3 positions of the glycerol moiety.

The general synthetic pathway can be conceptualized as follows:

Starting Material: The synthesis begins with Glycerol-d5.

Esterification: The deuterated glycerol undergoes esterification with stearic acid. This reaction can be catalyzed by enzymes or chemical catalysts to form 1,3-distearoyl-glycerol-d5.

Chlorination: The resulting 1,3-distearoyl-glycerol-d5 is then subjected to a chlorination reaction to introduce a chlorine atom at the C2 position, yielding the final product, this compound. The chlorination of glycerol to 3-chloro-1,2-propanediol is a known process scielo.br.

This method ensures that the deuterium labels are integral to the core structure of the molecule and are not lost during subsequent analytical procedures.

Advantages of Site-Specific Deuterium Labeling for Analytical Precision

The use of site-specific deuterium labeling in this compound offers significant advantages for analytical precision, particularly in quantitative mass spectrometry.

Internal Standard: As a stable isotope-labeled internal standard, it closely mimics the chemical and physical properties of the non-deuterated analyte. This co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry minimizes variations in sample preparation and analysis, leading to more accurate and precise quantification princeton.edu.

Mass Shift: The five-dalton mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and differentiation by a mass spectrometer, without isotopic overlap issues.

Metabolic Tracer: In metabolic studies, the deuterium label allows researchers to trace the metabolic fate of the compound within a biological system princeton.edunih.gov.

Purification and Characterization Strategies for Synthesized this compound

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of this compound.

Chromatographic Purification Techniques

A combination of chromatographic techniques is employed to isolate the target compound from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of chlorinated lipids nih.gov. By utilizing a non-polar stationary phase and a polar mobile phase, separation is achieved based on the hydrophobicity of the molecules.

Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and enrichment of the target compound from the crude reaction mixture. Different sorbents can be employed to selectively retain either the desired product or impurities gerli.com.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography nih.govsfrbm.org.

Purification Technique Principle Application in Synthesis
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and a mobile phase. Final purification to achieve high purity of this compound.
Solid-Phase Extraction (SPE) Selective retention of compounds on a solid sorbent. Initial cleanup of the reaction mixture to remove major impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material. Monitoring reaction progress and identifying fractions containing the product.

Spectroscopic Confirmation of Deuterium Incorporation (e.g., advanced NMR techniques for deuterium localization)

Advanced spectroscopic methods are indispensable for confirming the successful incorporation and precise location of the deuterium atoms.

Deuterium Nuclear Magnetic Resonance (²H NMR): ²H NMR spectroscopy is a direct method to observe the presence of deuterium in a molecule. wikipedia.orgnih.gov A strong signal in the ²H NMR spectrum confirms the successful deuteration of the compound. wikipedia.org While the chemical shift range is similar to proton NMR, the resolution is generally lower. huji.ac.il

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of the deuterated compound will show a significant reduction or complete absence of signals at the positions where deuterium atoms have been incorporated, compared to the spectrum of the non-deuterated analog.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated compound.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized this compound, which will be five mass units higher than its non-deuterated counterpart, thus confirming the incorporation of five deuterium atoms.

Spectroscopic Technique Information Obtained Expected Outcome for this compound
²H NMR Direct detection of deuterium nuclei. A distinct signal confirming the presence of deuterium.
¹H NMR Information on proton environments. Disappearance or significant reduction of signals corresponding to the five deuterated positions on the propanediol backbone.
¹³C NMR Information on carbon environments. Splitting of carbon signals for C1, C2, and C3 of the propanediol moiety due to C-D coupling.
Mass Spectrometry Molecular weight determination. A molecular ion peak that is 5 Da higher than the non-deuterated compound.

Advanced Analytical Methodologies Utilizing 1,3 Distearoyl 2 Chloropropanediol D5

Application of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances. nih.gov The use of a stable isotope-labeled internal standard, such as 1,3-Distearoyl-2-chloropropanediol-d5, is central to this methodology, particularly in the analysis of complex samples where matrix effects can significantly compromise results. nih.govresearchgate.net

Principles of Stable Isotope Dilution for Absolute Quantification

Stable Isotope Dilution (SID) is a premier method for quantitative analysis, especially when coupled with mass spectrometry platforms like GC-MS or LC-MS. nih.gov The fundamental principle involves introducing a known quantity of a stable isotope-labeled version of the analyte (the internal standard) into the sample at an early stage of the analytical process. nih.govnih.gov In this case, this compound serves as the internal standard for the quantification of 2- and 3-MCPD esters. researchgate.net

This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). nih.gov Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention), any sample loss or variation during sample preparation, extraction, and analysis affects both compounds equally. nih.gov

The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. nih.gov By measuring the response ratio of the native analyte to the isotope-labeled internal standard, an accurate and absolute quantification of the analyte in the original sample can be achieved. nih.govrsc.org This approach effectively nullifies the impact of variations in sample recovery and instrument response, leading to highly reliable results.

Calibration Curve Development and Validation Using Deuterated Internal Standards

For absolute quantification using IDMS, the development and validation of a calibration curve are essential steps. A typical calibration curve is constructed by plotting the ratio of the analytical signal of the target analyte to the signal of the deuterated internal standard against the concentration of the analyte. nih.govyoutube.com

The process generally involves preparing a series of calibration standards with varying concentrations of the native analyte (e.g., 2-MCPD or 3-MCPD) while keeping the concentration of the deuterated internal standard (this compound) constant in each standard. youtube.comlcms.cz These standards are then subjected to the entire analytical procedure, including extraction, derivatization, and instrumental analysis.

The resulting data points are used to generate a linear regression model. rsc.org The excellent linearity, often demonstrated by a high coefficient of determination (r² > 0.99), confirms the direct relationship between the concentration and the signal ratio over a defined range. nih.govscirp.org Method validation further involves assessing parameters such as the limit of detection (LOD) and limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). scirp.orgnih.gov For instance, in the analysis of MCPD esters, methods using deuterated internal standards have shown good linearity in ranges like 25–1000 µg/L with r² > 0.9995 and LODs around 30 µg/kg. researchgate.net

Table 1: Example Validation Parameters for MCPD Ester Analysis Using Isotope Dilution
ParameterTypical Value/RangeReference
Linearity (r²)> 0.999 scirp.org
LOD (3-MCPD)1-2 µg/kg nih.govacs.org
LOD (3-MCPD Esters)6 µg/kg nih.govacs.org
LOQ (3-MCPD)0.020 µg/g nih.gov
Recovery86% - 114% scirp.org
Precision (RSD)< 6.8% scirp.org

Evaluation of Matrix Effects and Their Mitigation in Complex Samples

Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, pose a significant challenge in quantitative analysis, especially in complex food matrices like edible oils and infant formula. lcms.cz These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. lcms.czresearchgate.net Since the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte, the ratio of their signals remains constant, irrespective of the matrix effect. nih.gov This ensures that the quantification remains accurate even in the presence of significant matrix interference.

Studies have demonstrated that without an appropriate internal standard, accuracy can deviate by over 60%, whereas using an isotopically labeled standard can bring the accuracy to within 25% with significantly lower relative standard deviations (RSD). lcms.cz This highlights the indispensable role of deuterated standards in achieving reliable quantification in complex biological and food samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of chloropropanediols and their esters. Due to the low volatility and high polarity of these compounds, a derivatization step is typically required to improve their chromatographic behavior and detection sensitivity. nih.govresearchgate.net

Derivatization Strategies for GC-MS Analysis (e.g., Phenylboronic Acid, Heptafluorobutyrylimidazole)

To make chloropropanediols suitable for GC-MS analysis, their polar hydroxyl groups are chemically modified into less polar, more volatile derivatives. nih.govnih.gov Several derivatizing agents are commonly used.

Phenylboronic Acid (PBA): PBA is a highly selective reagent that reacts with the 1,2-diol group of 3-MCPD to form a stable cyclic phenylboronate (B1261982) derivative. researchgate.netnih.gov This reaction is specific and allows for extraction into non-polar solvents, simplifying the cleanup process. researchgate.net The resulting derivative is well-suited for GC-MS analysis. nih.govnih.gov However, PBA is not suitable for derivatizing compounds like 1,3-DCP which lack the necessary two adjacent hydroxyl groups. researchgate.net Care must be taken during analysis, as excess PBA can lead to contamination in the GC system, sometimes requiring specific cleaning protocols or high-temperature bake-outs to remove residual compounds like triphenylboroxin. chromforum.org

Heptafluorobutyrylimidazole (HFBI): HFBI is another common derivatizing agent that reacts with hydroxyl groups. nih.govresearchgate.net Unlike PBA, HFBI is less selective and will react with all nucleophilic compounds. researchgate.net This can be an advantage for simultaneous analysis of different chloropropanols. nih.gov The resulting heptafluorobutyryl derivatives are highly electronegative due to the fluorine atoms, which makes them particularly suitable for sensitive detection by GC-MS, especially when using negative chemical ionization (NCI). shimadzu.com The derivatization with HFBI is typically performed by heating the sample with the reagent, for example at 70°C for 20 minutes. shimadzu.com

Table 2: Comparison of Common Derivatization Reagents for Chloropropanol Analysis
Derivatization ReagentTarget Functional GroupSelectivityKey AdvantagesReference
Phenylboronic Acid (PBA)1,2-diolsHighSelective, clean derivative, suitable for non-polar extraction. researchgate.netnih.gov
Heptafluorobutyrylimidazole (HFBI)Hydroxyl groups (nucleophiles)LowEnables simultaneous analysis, high sensitivity with NCI-MS. researchgate.netshimadzu.com

Optimized GC Separation Techniques for Isomeric Chloropropanediol Esters

The successful separation of isomeric forms of chloropropanediol esters, such as 2-MCPD and 3-MCPD esters, is crucial for their individual quantification. This separation is achieved by optimizing the gas chromatographic conditions, primarily the choice of the capillary column and the oven temperature program.

Chiral or highly polar stationary phases are often employed to achieve the necessary selectivity for separating closely related isomers. gcms.czchromatographyonline.com For example, columns with cyanopropylsiloxane stationary phases have been used to separate cis/trans fatty acid methyl esters, which demonstrates the principle of separating isomers based on their interaction with a polar phase. mdpi.com The separation of enantiomers (chiral isomers) often requires specialized chiral stationary phases, such as those based on derivatized cyclodextrins. gcms.czchromatographyonline.com

The GC oven temperature program—including the initial temperature, ramp rate, and final temperature—is carefully optimized to maximize the resolution between isomeric peaks. gcms.czmdpi.com A slower temperature ramp can often improve the separation of closely eluting compounds. gcms.cz Furthermore, the carrier gas flow rate (or linear velocity) can be adjusted to enhance resolution. gcms.cz By fine-tuning these parameters, analytical methods can effectively separate and quantify different isomers of chloropropanediol esters in a single chromatographic run.

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) for Enhanced Sensitivity and Specificity

In mass spectrometry-based lipid analysis, achieving high sensitivity and specificity is paramount, especially when dealing with low-abundance species in complex mixtures. Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometry techniques that provide significant enhancements in this regard. researchgate.net

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a limited mass-to-charge (m/z) range corresponding to specific ions of interest. By ignoring other ions, the instrument can increase the dwell time on the selected ions, leading to a superior signal-to-noise ratio and enhanced sensitivity compared to a full scan. When using this compound as an internal standard, one of the channels in the SIM method is dedicated to monitoring the m/z of its molecular ion.

Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM), offers an even higher degree of specificity and is a cornerstone of quantitative tandem mass spectrometry. researchgate.netcas.cn This technique involves two stages of mass filtering. First, a specific precursor ion (e.g., the molecular ion of the analyte or standard) is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and a specific, characteristic product ion is monitored by the second mass analyzer (Q3). This "transition" from a precursor ion to a product ion is highly specific to the compound's structure.

The use of this compound in SRM analyses allows for the most robust quantification. A specific precursor-to-product ion transition is monitored for the internal standard alongside the transitions for the target analytes. Because the internal standard co-elutes with analytes of similar chemical properties and experiences similar ionization and fragmentation conditions, it effectively normalizes for variations throughout the analytical process.

Below is a table of representative ions that would be monitored when using this compound in targeted analyses.

Interactive Data Table: Representative Monitored Ions for this compound Users can filter by Ion Type and Scan Mode to see relevant m/z values.

Compound NameCAS NumberMolecular FormulaIon TypeScan ModePrecursor Ion (m/z)Product Ion (m/z)
This compound1329796-49-7C₃₉H₇₀D₅ClO₄[M+NH₄]⁺SIM666.5N/A
This compound1329796-49-7C₃₉H₇₀D₅ClO₄[M+NH₄]⁺SRM/MRM666.5346.3
This compound1329796-49-7C₃₉H₇₀D₅ClO₄[M+H]⁺SIM648.5N/A
This compound1329796-49-7C₃₉H₇₀D₅ClO₄[M+H]⁺SRM/MRM648.5364.3

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. nih.gov The choice of chromatographic method is critical and depends on the specific goals of the lipidomic analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Lipid Class Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.gov This method is particularly effective for separating lipids into distinct classes based on the polarity of their headgroups. nih.govnih.gov For instance, HILIC can effectively separate glycerophospholipids like phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylinositols (PI) from each other. nih.gov

In a typical HILIC setup for lipidomics, the mobile phase consists of a high percentage of acetonitrile (B52724) with a small amount of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). nih.govnih.gov The separation mechanism involves a partitioning of the polar analytes into a water-enriched layer on the surface of the polar stationary phase. As the polarity of the mobile phase is increased (by increasing the water content), the lipids elute in order of increasing polarity. Because this compound has a specific polarity, it will elute within a defined retention time window, allowing it to serve as an internal standard for a range of lipid classes that elute in its vicinity.

Reversed-Phase Liquid Chromatography (RPLC) for Isomer Resolution

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used separation mode in LC. It employs a non-polar stationary phase (commonly C18) and a polar mobile phase. nih.gov In contrast to HILIC, RPLC separates lipids primarily based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. nih.govnih.gov

This characteristic makes RPLC exceptionally well-suited for resolving isomers within the same lipid class—for example, separating a phosphatidylcholine with a C16:0 and a C18:1 fatty acid from one with two C17:0 fatty acids. While HILIC would group these as a single PC peak, RPLC can separate them, providing a deeper level of detail about the lipidome. A rapid RPLC method can achieve separation of various lipid classes in under 15 minutes. nih.gov The internal standard, this compound, which contains two C18:0 (stearoyl) chains, elutes with other long-chain saturated lipids, providing accurate quantification for these species. The choice between HILIC and RPLC depends on the research question: HILIC for broad class-based profiling and RPLC for detailed, isomer-specific analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification in Lipidomics

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and quantification of lipids. researchgate.netnih.gov The process involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation pattern is like a fingerprint, providing detailed structural information about the lipid's headgroup and acyl chains.

For quantification, the use of a stable isotope-labeled internal standard such as this compound is considered the gold standard. researchgate.net This standard is added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes and is co-ionized with the target analytes but is detected at a different m/z due to its deuterium (B1214612) atoms. By comparing the signal intensity of the analyte to that of the internal standard, one can correct for sample loss during extraction and variability in ionization efficiency, leading to highly accurate quantification. escholarship.org This approach is fundamental to achieving reproducible and transferable results across different laboratories. escholarship.org

Interactive Data Table: Common Tandem MS Scan Modes in Lipidomics Users can filter by Scan Mode to view its primary application.

Scan ModeDescriptionPrimary Application
Product Ion ScanA specific precursor ion is selected and fragmented, and all resulting product ions are scanned.Structural Elucidation
Precursor Ion ScanThe mass spectrometer is set to detect all precursor ions that generate a specific, common product ion upon fragmentation (e.g., m/z 184 for phosphocholine (B91661) headgroup).Identification of lipids within a specific class.
Neutral Loss ScanThe instrument scans for all precursor ions that lose a specific neutral fragment (e.g., a neutral loss of 141 Da for phosphatidylethanolamines).Identification of lipids sharing a common neutral loss.
SRM / MRMA specific precursor ion is fragmented, and only a single, specific product ion is monitored.Targeted Quantification

Quality Control and Assurance in Analytical Applications

To ensure that lipidomics data is reliable, reproducible, and comparable between studies, rigorous quality control (QC) and quality assurance (QA) protocols are essential. The use of appropriate internal standards is a central component of these protocols.

Assessment of Analytical Accuracy and Precision

Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. escholarship.org In LC-MS-based lipidomics, both can be significantly affected by factors such as matrix effects (ion suppression or enhancement), extraction efficiency, and instrument drift.

The incorporation of this compound as an internal standard is a key strategy to mitigate these issues and assess the method's performance.

Accuracy: By spiking a known amount of the internal standard into every sample, analysts can assess the recovery of the standard and correct the final concentrations of endogenous analytes. This compensates for losses during sample handling and corrects for ionization suppression or enhancement caused by the sample matrix, thereby improving accuracy. escholarship.org

Precision: The consistent measurement of the internal standard's signal across a batch of samples provides a direct measure of the analytical precision. A low coefficient of variation (CV) for the internal standard's response indicates a stable and reproducible analytical process. QC samples, which are typically pooled aliquots of the study samples, are analyzed periodically throughout the run to monitor instrument performance and precision over time.

The use of a stable isotope-labeled standard for each lipid class is the reference approach for achieving accurate quantification. researchgate.net

Interactive Data Table: Key Quality Control Parameters Users can filter by Parameter to see its definition and how it is assessed.

ParameterDefinitionAssessment MethodRole of Internal Standard
AccuracyCloseness of a measured value to the true value.Analysis of certified reference materials (CRMs) or spike-recovery experiments.Corrects for variable analyte recovery and matrix effects.
PrecisionThe degree of agreement among a series of individual measurements.Repeated analysis of Quality Control (QC) samples and calculation of the Relative Standard Deviation (RSD) or Coefficient of Variation (CV).The stability of the internal standard's signal is a direct indicator of analytical precision.
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Analysis of a calibration curve prepared with standards of known concentrations.The internal standard is used to normalize the response of each calibrator.
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Determined from the calibration curve as the lowest concentration point that meets predefined criteria for precision and accuracy.Helps to achieve a lower and more robust LOQ by improving signal-to-noise at low concentrations.

Method Validation Parameters: Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation is a fundamental requirement for analytical procedures to ensure that the obtained results are reliable and fit for purpose. Key parameters in method validation include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. In the analysis of 2-MCPD esters using This compound as an internal standard, linearity is typically assessed by constructing a calibration curve. Research has demonstrated excellent linearity for methods employing this internal standard. For instance, a study on the analysis of monochloropropanediols in infant formula reported a calibration curve from 10 to 1,000 µg/kg with acceptable recoveries. gcms.cz Another study highlighted excellent correlation coefficients (r) ranging from 0.9934 to 0.9988, indicating a strong linear relationship between the instrument response and the analyte concentration over the tested range. europa.eu A report by the Joint Research Centre (JRC) of the European Commission specifies a working range of 25 µg/kg to 4 mg/kg for 2-MCPD when using This compound as an internal standard in a validated method for food analysis. d-nb.inforesearchgate.net

Limits of Detection (LOD) and Limits of Quantification (LOQ) are crucial for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values can vary depending on the food matrix and the specific analytical instrumentation used. Several studies have reported the LOD and LOQ for methods utilizing This compound .

Table 1: Linearity and Working Range for Analytical Methods Using this compound

ParameterValueMatrixReference
Calibration Curve Range10 - 1,000 µg/kgInfant Formula gcms.cz
Correlation Coefficient (r)0.9934 - 0.9988Not Specified europa.eu
Working Range for 2-MCPD25 µg/kg - 4 mg/kgFood (in general) d-nb.inforesearchgate.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Analytical Methods Using this compound

ParameterValueMatrixReference
LOD1.5 µg/kgInfant Formula bund.de
LOQ5 µg/kg
LOQ0.1 ppm (mg/kg)Vegetable Oils bund.de
LOD0.003 - 0.018 µg/mLInfant Formula europa.eu
LOQ0.009 - 0.047 µg/mL

Ensuring Robustness and Transferability of Analytical Methods

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Transferability is the ability of a method to be successfully performed by different laboratories or analysts. Both are critical for the standardization and widespread application of analytical methods.

The use of This compound as an internal standard is a key factor in enhancing the robustness of methods for 2-MCPD ester analysis. By mimicking the chemical behavior of the native analytes, it compensates for potential variability in extraction efficiency and derivatization yield.

Collaborative studies and proficiency tests are essential for demonstrating the robustness and transferability of a method. A method for the determination of 2- and 3-MCPD fatty acid esters in fat-containing foods, which utilized This compound , was validated in a collaborative trial. researchgate.net The results of this interlaboratory study showed good reproducibility, with HorRat values between 0.6 and 1.0 for 2-MCPD. researchgate.net HorRat values are a measure of the acceptability of the precision of an analytical method, with values less than 2 generally considered acceptable. This indicates that the method is robust and transferable between different laboratories.

The Joint Research Centre (JRC) of the European Commission has also organized a method validation study for the determination of MCPD esters and glycidyl (B131873) esters in various food matrices, where This compound was used as the internal standard for 2-MCPD esters. d-nb.info The validation was conducted according to the International Union for Pure and Applied Chemistry (IUPAC) harmonized protocol, further underscoring the robustness and reliability of the method. d-nb.info The successful application of this method in a collaborative trial involving multiple laboratories from different countries demonstrates its transferability.

The development and validation of analytical methods using This compound are often performed in accordance with internationally recognized guidelines, such as those from AOAC INTERNATIONAL. Adherence to these stringent standards ensures that the methods are not only robust and transferable but also meet the high-quality requirements for regulatory monitoring and food safety assessment.

Mechanistic Studies of Chloropropanediol Ester Formation and Reactivity

Investigation of Chemical Reaction Mechanisms for 2-Chloropropanediol Ester Formation

The formation of 2-MCPD esters from precursors like triacylglycerols, diacylglycerols (DAGs), and monoacylglycerols (MAGs) is understood to proceed through several competing reaction pathways. mdpi.comacs.orgresearchgate.net These mechanisms generally involve a nucleophilic attack by a chloride ion on the glycerol (B35011) backbone of an acylglycerol. researchgate.net The specific pathway followed can be influenced by reaction conditions and the nature of the acylglycerol precursor.

One of the primary proposed mechanisms for the formation of 2-MCPD esters is through direct nucleophilic substitution (SN2) reactions. acs.orgresearchgate.net In this pathway, a chloride anion directly attacks one of the carbon atoms of the glycerol backbone. mdpi.com This attack can lead to the displacement of either a hydroxyl group or a fatty acid ester group. mdpi.comresearchgate.net The regioselectivity of the attack, which determines whether a 2-MCPD or 3-MCPD ester is formed, is influenced by steric and electronic effects, with anchimeric assistance from neighboring ester groups playing a role. researchgate.net Computational studies have suggested that the direct nucleophilic substitution where an ester group is displaced is the most probable reaction pathway due to lower energy barriers compared to other mechanisms. nih.gov

An alternative pathway involves the formation of reactive cyclic intermediates, specifically acyloxonium ions. mdpi.comacs.orgresearchgate.net This mechanism is initiated by the displacement of a hydroxyl group or an ester group from a di- or monoacylglycerol, leading to the formation of a five- or six-membered cyclic acyloxonium cation. acs.orgresearchgate.net This highly reactive intermediate is then susceptible to a nucleophilic attack by a chloride ion. mdpi.comresearchgate.net The opening of this cyclic ring by the chloride ion can result in the formation of both 2-MCPD and 3-MCPD esters. researchgate.net More recent research has also proposed a mechanism involving a cyclic acyloxonium free radical intermediate, particularly under high-temperature, low-moisture conditions. acs.orgnih.gov This free radical pathway was suggested based on evidence from electron spin resonance (ESR) spectroscopy and mass spectrometry analyses. acs.orgnih.gov

The availability and nature of the chloride ion source are critical factors governing the rate of 2-MCPD ester formation. nih.gov Studies have consistently shown that the concentration of 2-MCPD esters increases significantly with higher concentrations of available chloride. acs.orgresearchgate.net In fact, the availability of chloride ions has been identified as the primary limiting factor in the formation reaction, more so than the concentration of acylglycerol precursors. nih.gov

Table 1: Effect of Different Chloride and Acid Sources on MCPD Ester Formation This table summarizes findings on how various sources influence the formation of chlorinated contaminants during processing.

Treatment Observation Reference
Hydrochloric Acid (HCl) Caused the highest formation of chlorinated contaminants. acs.org
Sodium Chloride (NaCl) + Sulfuric Acid (H₂SO₄) Second highest formation of chlorinated contaminants. acs.org
Sodium Chloride (NaCl) Sharply increased concentrations of 3-MCPD and 2-MCPD esters. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of Reaction Pathways

To gain deeper insight into the complex reaction mechanisms of 2-MCPD ester formation, researchers have employed computational chemistry and theoretical modeling. These approaches allow for the investigation of reaction intermediates, transition states, and energy profiles that are often difficult to observe experimentally. nih.govdovepress.com

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been used to model the potential energy surfaces of the reactions leading to MCPD esters. nih.gov By calculating the energy barriers and the structures of transition states for different proposed pathways, researchers can predict the most likely mechanism. For instance, a study using Gaussian software at the B3LYP/6-31+g** level of theory compared three pathways: direct nucleophilic substitution, indirect substitution, and a glycidyl (B131873) ester intermediate mechanism. nih.gov The results showed that the direct nucleophilic substitution involving the displacement of an ester group had the lowest energy barrier, making it the most kinetically favorable pathway. nih.gov These calculations also revealed that the formation process is endothermic, requiring high temperatures to overcome the energy barriers. nih.gov

Table 2: Calculated Energy Barriers for 3-MCPD Ester Formation via Direct Nucleophilic Substitution This table presents calculated energy barriers for the formation of different 3-MCPD diesters, indicating the energy required for the reaction to proceed.

3-MCPD Ester Energy Barrier (kJ/mol) Reference
Dipalmitin 74.261 nih.gov
Diolein 66.017 nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior and interactions of molecules at an atomic level over time. dovepress.comnih.gov In the context of 2-MCPD ester formation, MD simulations can be used to model the interactions between acylglycerols, chloride ions, and other molecules within a realistic environment, such as a lipid matrix or bilayer. dovepress.comnih.gov

The process involves setting up a system with the molecules of interest and simulating their movements based on classical mechanics and defined force fields. mdpi.com These simulations can reveal how compounds like 1,3-Distearoyl-2-chloropropanediol-d5 orient themselves within a lipid environment, how they interact with neighboring phospholipid chains, and how their presence might alter the structural and dynamical properties of the system. nih.gov By analyzing trajectories, interaction energies, and conformational changes, MD simulations provide insights into the miscibility of reactants, the stability of intermediates, and the influence of the surrounding matrix on reaction feasibility, complementing the energetic data from quantum chemical calculations. dovepress.com

Enzymatic Hydrolysis and Chemical Transformations (in vitro systems, not biological outcomes)

The enzymatic and chemical behavior of chloropropanediol esters is critical to understanding their persistence and potential interactions in various matrices. This section focuses on the in vitro hydrolysis of 1,3-distearoyl-2-chloropropanediol (B12318218) by lipases and its stability in different chemical environments, using the non-deuterated form as a model.

The enzymatic hydrolysis of 1,3-distearoyl-2-chloropropanediol, a di-ester of a chloropropanediol, is primarily carried out by lipases. These enzymes typically catalyze the hydrolysis of triacylglycerols into diacylglycerols, monoacylglycerols, and free fatty acids. In vitro studies using models of 3-monochloropropane-1,2-diol (3-MCPD) esters have demonstrated that diesters are indeed substrates for intestinal lipases. nih.govmdpi.com The hydrolysis rate, however, is generally slower for diesters compared to their monoester counterparts. mdpi.com

Research on pancreatic lipase (B570770) activity indicates a specificity that is dependent on the fatty acid chain length and saturation. The release of long-chain saturated fatty acids, such as stearic acid, is often slower than that of shorter-chain or unsaturated fatty acids. nih.gov In the context of 1,3-distearoyl-2-chloropropanediol, the two stearoyl (C18:0) fatty acid chains suggest that its hydrolysis would be a relatively slow process. Pancreatic lipases are known to act on the sn-1 and sn-3 positions of glycerides, which would lead to the stepwise release of stearic acid and the formation of 2-chloro-1-stearoyl-propanediol (a monoester) and subsequently 2-chloro-1,3-propanediol. nih.gov

The activity of various lipases on related compounds has been investigated. For instance, lipases from mammalian, vegetable, and fungal origins have been shown to induce the formation of 3-MCPD from precursors in the presence of chloride ions, with the lipase from Rhizopus oryzae showing high activity. nih.govnih.gov While this is a formation reaction, it underscores the ability of these enzymes to interact with chloropropanediol structures. The hydrolysis of long-chain saturated fatty acid esters like tripalmitin (B1682551) by pancreatic lipase has been shown to be slower than that of unsaturated esters. ui.ac.id

Table 1: Inferred Lipase Activity on 1,3-Distearoyl-2-chloropropanediol (Model Compound)

Enzyme SourceSubstrate Specificity AnalogyExpected Relative Hydrolysis RatePrimary Products
Pancreatic LipasePreference for sn-1 and sn-3 positions; slower hydrolysis of long-chain saturated fatty acids. nih.govnih.govui.ac.idSlow2-chloro-1-stearoyl-propanediol, Stearic Acid
Fungal Lipase (Rhizopus oryzae)High hydrolytic activity towards triglycerides with saturated fatty acids. nih.govnih.govModerate to High2-chloro-1-stearoyl-propanediol, Stearic Acid
Intestinal LipaseDiesters are hydrolyzed more slowly than monoesters. nih.govmdpi.comSlow2-chloro-1-stearoyl-propanediol, Stearic Acid

The chemical stability of 1,3-distearoyl-2-chloropropanediol is influenced by factors such as pH, temperature, and the presence of water. As a fatty acid ester, it is susceptible to hydrolysis, which can be catalyzed by acid or base.

pH-Dependent Stability: In general, fatty acid esters exhibit good stability in neutral to slightly acidic conditions (pH 5-7). nih.gov Under strongly acidic or basic conditions, the rate of hydrolysis increases. mdpi.comnih.gov Acid-catalyzed hydrolysis would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. For related fatty acid esters, the ester bond is selectively hydrolyzed under basic conditions. nih.gov

Thermal Stability and Degradation: Elevated temperatures accelerate the degradation of fatty acid esters. Studies on 3-MCPD esters have shown that their decomposition rate increases significantly with rising temperatures, particularly in the range of 100-230°C. nih.gov The presence of water also plays a crucial role, with higher water content generally facilitating hydrolysis. The thermal degradation of diacylglycerol oils, which are structurally similar, also involves hydrolysis into monoacylglycerols and free fatty acids. researchgate.net

A potential degradation pathway for 1,3-distearoyl-2-chloropropanediol under hydrolytic conditions (acidic or basic) would be the stepwise cleavage of the ester bonds to release stearic acid and ultimately 2-chloro-1,3-propanediol. Another possibility, particularly at high temperatures, could involve intramolecular reactions or rearrangements. For the related compound 1,3-dichloro-2-propanol, a degradation rate of 0.008 day⁻¹ at 6°C in river water has been reported, highlighting its potential for slow degradation in aqueous environments. acs.org

Table 2: Predicted Stability and Degradation of 1,3-Distearoyl-2-chloropropanediol in Various Chemical Environments

ConditionExpected StabilityPrimary Degradation PathwayKey Influencing Factors
Neutral Aqueous Solution (pH 7)Relatively Stable at Room TemperatureSlow HydrolysisTemperature, Water Activity
Acidic Aqueous Solution (pH < 5)Decreased StabilityAcid-Catalyzed HydrolysispH, Temperature
Basic Aqueous Solution (pH > 8)Low StabilityBase-Catalyzed Hydrolysis (Saponification)pH, Temperature
High Temperature (>100°C)UnstableThermal Decomposition/HydrolysisTemperature, Water Content

This table represents predicted stability based on the general behavior of fatty acid esters and related chloropropanediol esters.

Role of Deuterated Lipids in Advanced Chemical Research

Elucidation of Chemical Flux and Transformation Pathways Using Deuterium (B1214612) Tracers

The use of stable isotope-labeled compounds, particularly those incorporating deuterium, is a cornerstone of metabolic research, enabling the detailed mapping of chemical and metabolic pathways. Deuterium-labeled molecules act as tracers that can be followed through complex biological or chemical systems without interfering with the system's natural processes. This approach is fundamental to understanding the transformation and flow (flux) of molecules.

While deuterated lipids are broadly employed in metabolic flux analysis to track the synthesis and breakdown of fats and oils, the specific application of 1,3-Distearoyl-2-chloropropanediol-d5 in this context is not extensively documented in publicly available research. The primary role of this compound appears to be more specialized. However, the principles of using deuterium tracers are directly applicable. In a typical metabolic flux study, a deuterated precursor is introduced into a system, and its incorporation into various downstream products is monitored over time, often using mass spectrometry. This allows researchers to quantify the rates of different metabolic pathways, providing insights into cellular physiology and disease states. For instance, deuterated fatty acids are used to measure de novo lipogenesis, the body's process of synthesizing fats.

Contribution to Understanding Lipid Dynamics in Non-Biological Model Systems

The study of lipid dynamics in non-biological model systems, such as artificial membranes and liposomes, is crucial for understanding the fundamental biophysical properties of cell membranes. Deuterated lipids are invaluable in these studies, particularly in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. These methods can probe the structure and movement of lipids within a bilayer, revealing information about membrane fluidity, permeability, and interactions with other molecules.

The incorporation of deuterium alters the scattering length of the lipid molecules for neutrons, allowing different parts of a lipid structure or membrane to be highlighted and studied independently. While the direct use of this compound in such biophysical studies is not a primary application found in the literature, the broader class of deuterated lipids is essential. These studies provide foundational knowledge that can be applied to understanding drug delivery systems, the effects of toxins on membranes, and the basic organization of cellular compartments.

Development of New Analytical Reference Materials

A significant and well-documented application of this compound is its use as an internal standard in the development of analytical reference materials. europa.eu It is particularly vital for the quantification of food processing contaminants, namely 2-monochloropropanediol (2-MCPD) and 3-monochloropropanediol (3-MCPD) fatty acid esters. These harmful compounds can form in edible oils and fats during high-temperature refining processes.

As a deuterated analogue of a native target analyte, this compound is an ideal internal standard. sapphire-usa.com When added to a sample at a known concentration before analysis, it behaves almost identically to the non-deuterated (native) compounds throughout the extraction, derivatization, and analysis process. Because it can be distinguished from the native compounds by its higher mass in a mass spectrometer, it allows for highly accurate quantification by correcting for any sample loss or variations in instrument response. The Joint Research Centre (JRC), the European Commission's science and knowledge service, has described methods where this compound is used for the quantification of 2-MCPD esters in various food matrices. europa.eu

The availability of this high-purity, isotopically labeled standard has been instrumental in creating certified reference materials, which are used to validate and ensure the quality of analytical measurements in laboratories worldwide.

Advancements in Method Development for Comprehensive Lipidomics (Methodological Focus)

The field of lipidomics, which aims to comprehensively identify and quantify all lipids in a biological system, relies heavily on mass spectrometry (MS) coupled with chromatography. The development of robust and accurate analytical methods is paramount, and deuterated lipids like this compound play a key role in this endeavor.

In the context of food safety analysis, methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl (B131873) esters in edible oils. sapphire-usa.com In these methods, this compound is added as an internal standard to enable precise quantification. sapphire-usa.com Its use helps to overcome matrix effects, where other components in a complex sample like oil can interfere with the measurement of the target analytes.

The development of such methods is a critical advancement in lipidomics, allowing for more reliable monitoring of food quality and safety. By providing a stable and reliable point of reference, this deuterated compound enhances the accuracy, precision, and robustness of the entire analytical workflow, from sample preparation to final data analysis.

Q & A

Q. What storage conditions maximize the stability of this compound stock solutions?

  • Methodological Answer : Solutions in ethyl acetate are stored at -20°C under N₂ to prevent autoxidation of stearoyl chains. Lyophilized solids are stable for >12 months when desiccated and shielded from light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.